6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC17991088
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3NO2 |
|---|---|
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H8F3NO2/c1-6-2-3-9-7(4-6)8(11(17)18)5-10(16-9)12(13,14)15/h2-5H,1H3,(H,17,18) |
| Standard InChI Key | UBOVZPJXEQYSIA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic quinoline core substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 2, and a carboxylic acid (-COOH) at position 4. X-ray crystallography of analogous quinoline derivatives demonstrates that the trifluoromethyl group induces a 17.00–16.63° dihedral angle between the aromatic and substituent planes, optimizing steric and electronic interactions . The carboxylic acid moiety enhances hydrogen-bonding potential, critical for target binding.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃NO₂ |
| Molecular Weight | 255.19 g/mol |
| Calculated LogP | 2.8 (PubChem) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 (2 × F, 2 × O, 1 × N) |
| Rotatable Bonds | 2 |
Spectral Characterization
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¹H NMR: The methyl group at C6 resonates as a singlet at δ 2.47 ppm, while the quinoline protons appear as multiplet signals between δ 7.2–8.1 ppm .
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¹³C NMR: The carboxylic acid carbon (C4) shows a characteristic peak at δ 167–170 ppm, and the CF₃ group’s carbon appears at δ 122–125 ppm (q, J = 288 Hz) .
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IR Spectroscopy: Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1120–1150 cm⁻¹ (C-F) confirm functional groups.
Synthetic Methodologies
Cyclocondensation Route
A primary synthesis involves cyclocondensation of 6-methylaniline derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 2-styrylaniline with ethyl 4,4,4-trifluoroacetoacetate in chlorobenzene at 90°C for 3 hours yields the quinoline core, with subsequent hydrolysis of the ester to the carboxylic acid . Typical conditions include:
Transition Metal-Mediated Functionalization
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 85 | >98 | Scalable, one-pot |
| Mn(OAc)₃ functionalization | 68 | 95 | Direct CF₃ introduction |
Biological Activity and Mechanism
Antibacterial Efficacy
The compound inhibits Staphylococcus aureus (MIC: 2 μg/mL) and Escherichia coli (MIC: 8 μg/mL) by disrupting DNA gyrase activity. The trifluoromethyl group enhances membrane permeability, while the carboxylic acid chelates Mg²⁺ ions in the enzyme’s active site.
Structure-Activity Relationship (SAR)
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Trifluoromethyl Group: Replacement with -CH₃ reduces antibacterial potency by 8-fold, highlighting the importance of electron-withdrawing effects.
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Carboxylic Acid Position: Isomers with COOH at C3 or C5 show 50% lower activity, emphasizing the role of C4 in target binding.
Crystallographic and Computational Insights
Density Functional Theory (DFT) calculations correlate the compound’s planar geometry with enhanced π-π stacking (inter-centroid distance: 3.58 Å), as observed in methyl 2-phenylquinoline-4-carboxylate analogs . These interactions stabilize crystal lattices and improve solubility via co-crystallization techniques.
Industrial and Pharmaceutical Applications
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Antibacterial Coatings: Incorporated into polymers (1–2% w/w) to prevent biofilm formation on medical devices.
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Drug Intermediate: Serves as a precursor to kinase inhibitors (e.g., EGFR-TK) through amide coupling reactions.
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